N-(2-Cyanoethyl)-DL-alanine

Description

Fundamental Molecular Structure and Chemical Identity

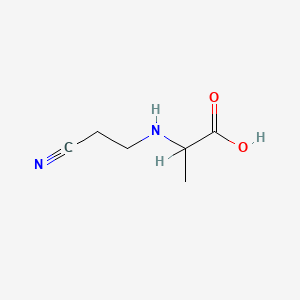

N-(2-Cyanoethyl)-DL-alanine possesses the molecular formula C₆H₁₀N₂O₂ with a molecular weight of 142.158 Da. The compound's systematic International Union of Pure and Applied Chemistry name is 2-(2-cyanoethylamino)propanoic acid, reflecting its structural composition as an alanine derivative where the amino group has been substituted with a 2-cyanoethyl moiety. This modification fundamentally alters the electronic and spatial characteristics of the parent amino acid structure.

The molecular architecture consists of a central propanoic acid backbone with an amino group at the second carbon position that carries the distinctive 2-cyanoethyl substituent. The cyanoethyl group (-CH₂CH₂CN) extends from the nitrogen atom, creating a linear chain terminating in a nitrile functional group. This structural arrangement introduces both electronic and steric effects that significantly influence the compound's chemical reactivity and conformational preferences.

Chemical databases record multiple synonymous names for this compound, including Alanine, N-(2-cyanoethyl)-, and 2-[(2-cyanoethyl)amino]propanoic acid. The Chemical Abstracts Service registry number 63905-32-8 provides unique identification for this specific structural variant. The compound exists as a racemic mixture, indicated by the DL designation, containing equal proportions of both enantiomeric forms.

Stereochemical Properties and Molecular Geometry

The stereochemical analysis reveals that this compound contains one defined stereocenter at the alpha carbon of the alanine backbone. However, the ChemSpider database indicates "0 of 1 defined stereocentres," suggesting that the compound is typically handled as a racemic mixture where the stereochemical configuration is not specified. This racemic nature is consistent with the DL nomenclature, where D and L refer to the absolute configurations of the two enantiomers present in equal proportions.

The three-dimensional structure exhibits specific conformational preferences influenced by the cyanoethyl substituent. The nitrile group provides a linear geometry with sp hybridization at the terminal carbon, creating a rigid structural element that constrains the overall molecular conformation. Computational analysis suggests that the molecule adopts conformations that minimize steric hindrance between the cyanoethyl chain and the carboxylic acid functionality.

Structural databases provide detailed geometric parameters including bond lengths, bond angles, and dihedral angles that characterize the molecular architecture. The Standard InChI key NGTORYSYDRDVFM-UHFFFAOYSA-N serves as a unique identifier for the compound's connectivity and stereochemical arrangement. The canonical SMILES notation CC(C(=O)O)NCCC#N accurately represents the molecular connectivity and functional group arrangement.

Propriétés

IUPAC Name |

2-(2-cyanoethylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-5(6(9)10)8-4-2-3-7/h5,8H,2,4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTORYSYDRDVFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404036, DTXSID00878822 | |

| Record name | N-(2-Cyanoethyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-<2-cyano-ethyl>-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63905-32-8, 51078-47-8 | |

| Record name | DL-Alanine, N-(2-cyanoethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Cyanoethyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-<2-cyano-ethyl>-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyanoethyl)-DL-alanine typically involves the reaction of alanine with acrylonitrile. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds via a nucleophilic addition mechanism, where the amino group of alanine attacks the carbon-carbon double bond of acrylonitrile, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as crystallization or chromatography are used to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: N-(2-Cyanoethyl)-DL-alanine undergoes various chemical reactions, including:

Oxidation: The cyanoethyl group can be oxidized to form carboxylic acids or amides.

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Substitution: The cyanoethyl group can participate in substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.

Major Products Formed:

Oxidation: Carboxylic acids or amides.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Scientific Research Applications

The applications of N-(2-Cyanoethyl)-DL-alanine can be categorized into several key areas:

Chemistry

- Building Block for Synthesis : It serves as a precursor in the synthesis of more complex molecules. The cyanoethyl group allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

- Amino Acid Metabolism Studies : Researchers utilize this compound to investigate amino acid metabolism and protein synthesis. Its incorporation into peptides aids in understanding the role of cyanoethyl groups in biological systems .

- Cellular Processes : Studies indicate that similar compounds can influence cellular differentiation and metabolic pathways, suggesting potential biotechnological applications.

Medicine

- Drug Development : this compound derivatives are explored for their pharmacological properties, potentially leading to new therapeutic agents targeting various diseases . For instance, modifications to amino acids can enhance their interaction with specific receptors, which may help in treating neurological disorders .

Industry

- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in synthesizing polymers and other advanced materials.

Influence on Cellular Processes

Research has shown that compounds similar to this compound can affect nitrogen fixation and carbon metabolism in cyanobacteria, indicating potential applications in biotechnology.

Pharmacological Potential

Derivatives of this compound have been assessed for their pharmacological activities. For example, modifications to amino acids have been shown to enhance interactions with specific receptors, leading to new drug candidates targeting neurological disorders .

Toxicological Studies

Toxicological assessments have evaluated the safety profile of this compound and its derivatives. Some studies indicate that certain alkylating agents can form adducts with cellular macromolecules, which may lead to cytotoxic effects under specific conditions .

Data Table: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Amino Acid Metabolism | Investigated for its role in protein synthesis |

| Drug Development | Explored for potential therapeutic applications |

| Cellular Interaction | Engages in hydrogen bonding and electrostatic interactions |

| Toxicity Assessment | Evaluated for safety profiles and cytotoxic effects |

Mécanisme D'action

The mechanism of action of N-(2-Cyanoethyl)-DL-alanine involves its interaction with various molecular targets and pathways. The cyanoethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins and enzymes. Additionally, the presence of the cyano group can affect the compound’s reactivity and stability, impacting its overall biological activity.

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The table below compares N-(2-Cyanoethyl)-DL-alanine with structurally related alanine derivatives:

*Note: The molecular formula for this compound is inferred based on structural similarity.

Activité Biologique

N-(2-Cyanoethyl)-DL-alanine is an amino acid derivative that has garnered interest in various fields, including biochemistry, pharmacology, and materials science. This article provides a comprehensive overview of its biological activity, mechanisms of action, applications in research and medicine, and relevant case studies.

This compound is characterized by the presence of a cyanoethyl group attached to the amino acid backbone. This modification can influence its reactivity and biological interactions. The compound is often used as a building block in the synthesis of more complex molecules due to its unique chemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The cyano group can engage in hydrogen bonding, enhancing binding affinity to proteins and enzymes.

- Electrostatic Interactions : The presence of charged groups can facilitate electrostatic interactions with biological macromolecules.

- Reactivity : The cyano group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives that may exhibit distinct biological activities.

Applications in Research

This compound has several applications in scientific research:

- Amino Acid Metabolism Studies : It is utilized in studies examining amino acid metabolism and protein synthesis, helping researchers understand the role of cyanoethyl groups in biological systems.

- Drug Development : Its derivatives are being explored for potential pharmacological properties, which could lead to new therapeutic agents.

- Peptide Synthesis : The compound can be incorporated into peptides, allowing for the investigation of peptide functionality and stability.

1. Influence on Cellular Processes

Research indicates that this compound may affect cellular processes such as differentiation and metabolic pathways. For instance, studies have shown that similar compounds can influence nitrogen fixation and carbon metabolism in cyanobacteria, suggesting potential applications in biotechnology .

2. Pharmacological Potential

The compound's derivatives have been assessed for their pharmacological activities. For example, studies have indicated that modifications to amino acids can enhance their interaction with specific receptors, potentially leading to new drug candidates targeting neurological disorders .

3. Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound and its derivatives. Research has shown that certain alkylating agents can form adducts with cellular macromolecules, which may lead to cytotoxic effects under specific conditions .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-substituted DL-alanine derivatives such as N-(2-Cyanoethyl)-DL-alanine?

- Methodology : The Schotten-Baumann reaction is a robust method for synthesizing N-acylated amino acids, as demonstrated in the preparation of N-(1-phenazinylcarbonyl)-DL-alanine derivatives . For cyanoethylation, nucleophilic substitution or Michael addition reactions can be employed, using acrylonitrile or similar reagents under controlled pH (8–10) and temperature (40–60°C). Protecting groups (e.g., tert-butoxycarbonyl, Boc) may be required to prevent side reactions at the amino group. Post-synthesis purification via recrystallization or column chromatography is critical, with purity confirmed by TLC (≥98%) .

Q. How can researchers verify the structural integrity and purity of this compound?

- Methodology : Combine analytical techniques such as:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the cyanoethyl group (e.g., triplet at δ ~2.5 ppm for CH-CN) and amino acid backbone .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can validate molecular weight (e.g., [M+H] for CHNO: calc. 142.0742, obs. 142.0745) .

- Thin-Layer Chromatography (TLC) : Compare R values against standards under UV/iodine visualization .

Q. What are the primary applications of this compound in biochemical studies?

- Methodology : This compound is used to investigate amino acid transport mechanisms (e.g., trans-stimulation assays) due to its modified side chain, which alters membrane permeability. Protocols involve radiolabeled (e.g., C) or fluorescently tagged derivatives in cell-based uptake assays . It may also serve as a precursor for peptide analogs in drug discovery, leveraging solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) enhance metabolic studies of this compound?

- Methodology : Synthesize deuterated analogs (e.g., CD-labeled at the cyanoethyl group) via deuteration of precursor acrylonitrile or catalytic exchange. Use LC-MS/MS to track metabolic turnover in vivo or in cell cultures. For example, DL-Alanine-2,3,3,3-d (98 atom% D) has been used to study proton exchange kinetics in enzymatic reactions .

Q. What experimental strategies resolve contradictions in the stability data of this compound under physiological conditions?

- Methodology : Conduct accelerated stability studies by:

- pH-Variation Assays : Monitor degradation (e.g., hydrolysis of the cyanoethyl group) via HPLC at pH 2–10 and 37°C.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition above 150°C) .

- Isotopic Dilution : Use deuterated internal standards (e.g., DL-Alanine-d) in quantitative NMR to correct for matrix effects .

Q. How does this compound interact with biological membranes, and what computational models support these findings?

- Methodology : Employ molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) to predict partitioning coefficients and diffusion rates. Validate experimentally using liposome-based assays (e.g., fluorescence quenching) or surface plasmon resonance (SPR) to measure binding affinity to lipid bilayers .

Q. What role does this compound play in designing photoresponsive materials?

- Methodology : Incorporate the compound into hybrid polymers or metal-organic frameworks (MOFs) to exploit its photochromic potential. For example, DL-alanine-bonded arsenotungstate composites exhibit reversible color changes under UV light, with proton conductivity measured via impedance spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.